molecular formula C15H16O3S B3021202 Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate CAS No. 952958-85-9

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate

Cat. No. B3021202
CAS RN: 952958-85-9
M. Wt: 276.4 g/mol
InChI Key: FKIIFIISVCUEMN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are important in medicinal chemistry and materials science. The ethoxyphenyl group attached to the thiophene ring suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and crystallized in the monoclinic crystal system, indicating a method of synthesis that could potentially be adapted for the synthesis of this compound . Another synthesis method is presented for ethyl 2-(4-nitrophenyl)-3,4-disubstituted thiophene-5-carboxylates, which involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds . This method could be modified to introduce the ethoxyphenyl group to the thiophene core.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized by various techniques such as X-ray diffraction (XRD), as demonstrated in the study of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The crystal structure of a related compound was optimized using density functional theory (DFT) calculations, which could be applied to this compound to predict its molecular structure and properties .

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For example, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was used to synthesize a range of heterocyclic compounds through reactions with carbon disulfide, halo compounds, and other reagents . These reactions could provide insights into the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. The presence of an ethoxyphenyl group in this compound could affect its electron distribution, as indicated by the molecular electrostatic potential map of a related compound . The frontier molecular orbitals (HOMO-LUMO) analysis could provide information on the chemical reactivity and stability of the compound . Additionally, the crystal packing and intermolecular interactions, as observed in related compounds, could influence the compound's solubility and melting point .

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might interact with multiple targets, leading to various physiological changes .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Thiophene derivatives are generally known for their good thermal and chemical stability , which might influence their bioavailability.

Result of Action

Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are generally known for their good thermal and chemical stability , which might suggest that they are relatively resistant to environmental changes.

properties

IUPAC Name

ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3S/c1-3-17-12-7-5-11(6-8-12)13-9-10-14(19-13)15(16)18-4-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIIFIISVCUEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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